molecular formula C26H25N3O3S2 B11136602 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11136602
M. Wt: 491.6 g/mol
InChI Key: IXKRBOYNPCJUSL-HAHDFKILSA-N
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Description

The compound (5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and an oxolane ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolidinone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or phenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other similar compounds such as:

  • (5Z)-5-{[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of (5Z)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3O3S2/c1-2-31-21-12-10-18(11-13-21)24-19(16-29(27-24)20-7-4-3-5-8-20)15-23-25(30)28(26(33)34-23)17-22-9-6-14-32-22/h3-5,7-8,10-13,15-16,22H,2,6,9,14,17H2,1H3/b23-15-

InChI Key

IXKRBOYNPCJUSL-HAHDFKILSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

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